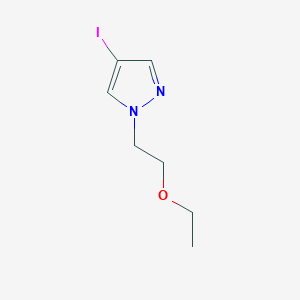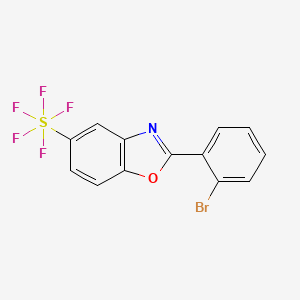
2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole
Vue d'ensemble
Description
The compound “2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole” is a complex organic molecule that contains a benzooxazole ring, a bromophenyl group, and a pentafluorosulfanyl group. The benzooxazole ring is a fused aromatic ring that contains a nitrogen and an oxygen atom. The bromophenyl group is a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as an aromatic ring) with a bromine atom attached. The pentafluorosulfanyl group is a sulfur atom bonded to five fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzooxazole ring, the introduction of the bromophenyl group, and the addition of the pentafluorosulfanyl group. Each of these steps would require specific reagents and conditions, and would need to be carefully controlled to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the benzooxazole ring, the bromophenyl group, and the pentafluorosulfanyl group. The benzooxazole ring would contribute to the aromaticity of the molecule, making it relatively stable. The bromophenyl group would add to this aromaticity, but the bromine atom would also make this portion of the molecule relatively heavy and polar. The pentafluorosulfanyl group would be highly electronegative due to the presence of the fluorine atoms, making this portion of the molecule also quite polar .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzooxazole ring, the bromophenyl group, and the pentafluorosulfanyl group. The benzooxazole ring is relatively stable due to its aromaticity, but it can participate in reactions that involve the nitrogen and oxygen atoms. The bromophenyl group can undergo reactions that involve the bromine atom, such as nucleophilic aromatic substitution reactions. The pentafluorosulfanyl group is highly reactive due to the presence of the fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity would be influenced by the presence of the bromophenyl and pentafluorosulfanyl groups, which could affect its solubility in different solvents. Its stability would be influenced by the presence of the benzooxazole ring .Applications De Recherche Scientifique
Antimicrobial Activity
Benzoxazole derivatives, including those similar to 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole, have been explored for their antimicrobial properties. For instance, derivatives of benzoxazole have shown anti-Candida activity against various Candida strains, including resistance to azoles and C. glabrata. Their mode of action includes perturbing the total sterols content, inhibiting mitochondrial respiration, and displaying membrane permeabilizing properties, thus offering a broad spectrum of anti-Candida activity (Staniszewska et al., 2021).
Anti-Inflammatory and Cytotoxic Properties
Research on halogenatedphenyl benzoxazole derivatives has demonstrated significant anti-inflammatory and cytotoxic activities. For example, certain derivatives exhibited potent activity against human prostate carcinoma epithelial cell lines, showing potential as anti-inflammatory and cytotoxic agents (Thakral et al., 2022).
Fluorescent Probe Development
Benzoxazole compounds have been used in the development of fluorescent probes. Specific derivatives are sensitive to pH changes and can be used for sensing metal cations such as magnesium and zinc. This indicates their potential application in biochemical and medical research (Tanaka et al., 2001).
Synthesis of Complex Organic Compounds
Benzoxazole derivatives serve as precursors in the synthesis of complex organic compounds. They have been used to synthesize various compounds, demonstrating their utility in organic chemistry and pharmaceutical research (Beier & Pastýříková, 2013).
Enzyme Inhibition
Some benzoxazoles and benzimidazoles, which are structurally related to 2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole, have been studied as inhibitors of DNA topoisomerase I and II. This indicates potential applications in cancer research and therapy (Oksuzoglu et al., 2008).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it were to be used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reagents present .
Safety and Hazards
As with any chemical compound, handling “2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties. For example, if it is highly reactive or toxic, it would need to be handled with extra care .
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials. If it is a useful reagent in chemical reactions, future research could focus on exploring its reactivity and developing new reactions that take advantage of its unique properties .
Propriétés
IUPAC Name |
[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF5NOS/c14-10-4-2-1-3-9(10)13-20-11-7-8(5-6-12(11)21-13)22(15,16,17,18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZWTCKYQDJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164250 | |
| Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole | |
CAS RN |
1379811-82-1 | |
| Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, [2-(2-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



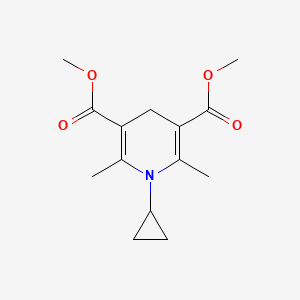

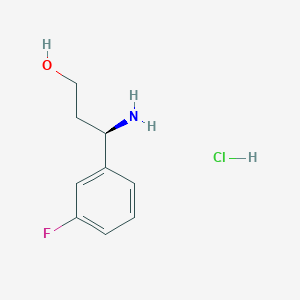
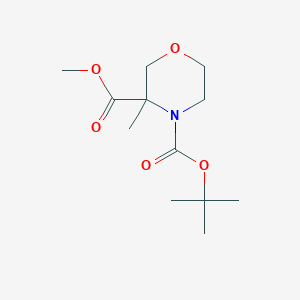
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
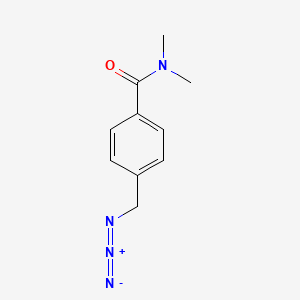
![1-hydroxy-5-[2-(2H-tetrazol-5-yl)ethyl]indazole](/img/structure/B1444070.png)
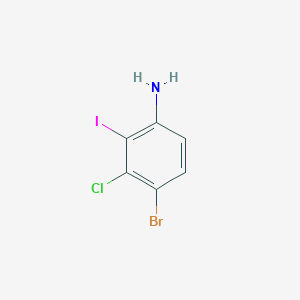

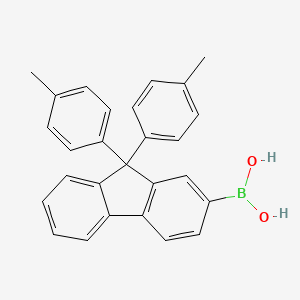
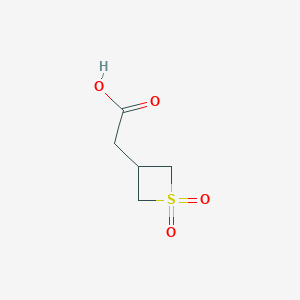
![[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1444076.png)
